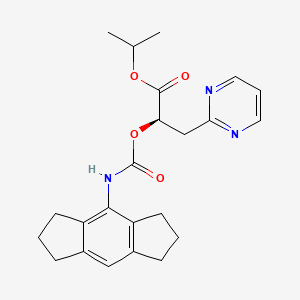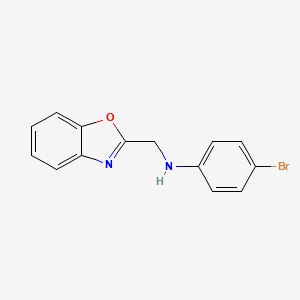
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential . The compound this compound is characterized by the presence of a benzoxazole ring attached to a 4-bromoaniline moiety through a methylene bridge.
Métodos De Preparación
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in biological processes, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to their anti-inflammatory and antioxidant effects .
Comparación Con Compuestos Similares
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-ylmethyl)-4-bromoaniline: This compound has a benzothiazole ring instead of a benzoxazole ring, which may result in different biological activities and reactivity.
N-(1,3-benzoxazol-2-ylmethyl)-4-chloroaniline: The presence of a chlorine atom instead of a bromine atom may affect the compound’s reactivity and biological properties.
N-(1,3-benzoxazol-2-ylmethyl)-4-methoxyaniline: The methoxy group may enhance the compound’s solubility and alter its biological activity.
The uniqueness of this compound lies in its specific combination of the benzoxazole ring and the 4-bromoaniline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11BrN2O |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2 |
Clave InChI |
JSSZKVFZNCWYID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CNC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


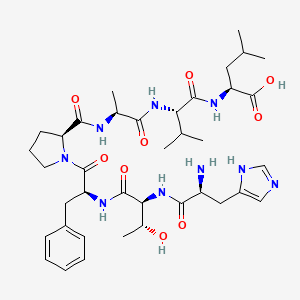
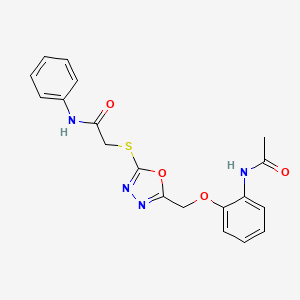
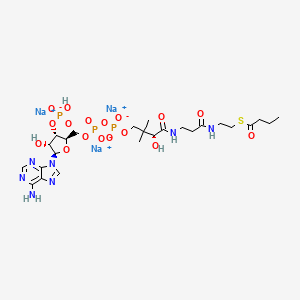
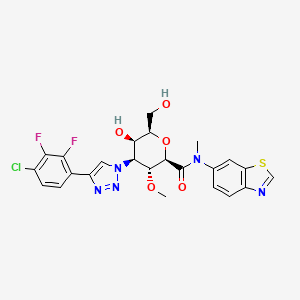
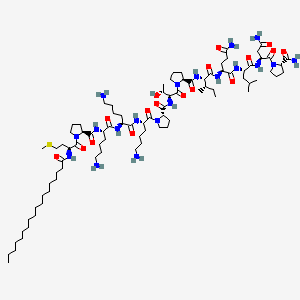
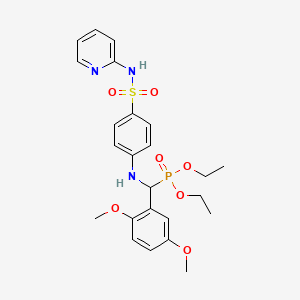
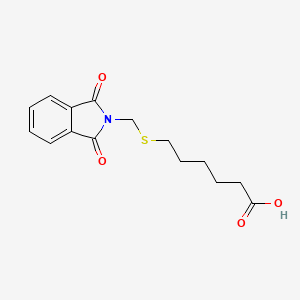

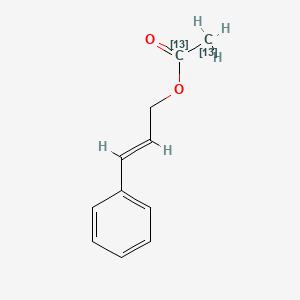
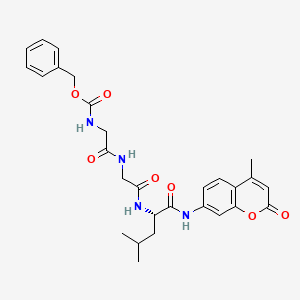
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)


